METHYL 3-({2-[4-(TERT-BUTYL)PHENOXY]PROPANOYL}AMINO)BENZOATE
CAS No.:
Cat. No.: VC9426880
Molecular Formula: C21H25NO4
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25NO4 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | methyl 3-[2-(4-tert-butylphenoxy)propanoylamino]benzoate |
| Standard InChI | InChI=1S/C21H25NO4/c1-14(26-18-11-9-16(10-12-18)21(2,3)4)19(23)22-17-8-6-7-15(13-17)20(24)25-5/h6-14H,1-5H3,(H,22,23) |
| Standard InChI Key | XVCHYPUHZBFBTI-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=CC=CC(=C1)C(=O)OC)OC2=CC=C(C=C2)C(C)(C)C |
| Canonical SMILES | CC(C(=O)NC1=CC=CC(=C1)C(=O)OC)OC2=CC=C(C=C2)C(C)(C)C |
Introduction
Methyl 3-({2-[4-(tert-butyl)phenoxy]propanoyl}amino)benzoate is a complex organic compound with a molecular formula of C20H25NO3 and a molecular weight of 327.42 g/mol. This compound features a benzoate moiety, an amino group, and a tert-butyl phenoxy group, contributing to its unique chemical properties and potential biological activities.
Synthesis and Preparation
The synthesis of methyl 3-({2-[4-(tert-butyl)phenoxy]propanoyl}amino)benzoate typically involves multiple steps, each requiring careful control of reaction conditions to ensure high yields and purity of the final product. The synthesis often starts with the preparation of the necessary precursors, followed by condensation reactions to form the desired compound.
Potential Applications
This compound has potential applications in various fields, including pharmaceuticals and biochemistry, due to its structural characteristics. Interaction studies are crucial for understanding how it interacts with biological systems, which could lead to the development of new drugs or therapeutic agents.
Comparison with Similar Compounds
Methyl 3-({2-[4-(tert-butyl)phenoxy]propanoyl}amino)benzoate shares structural similarities with other compounds but exhibits unique properties due to its tert-butyl phenoxy group. A comparison with similar compounds highlights how variations in substituents can influence chemical behavior and biological activity:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]benzoate | C17H17NO4 | Contains a methyl group instead of tert-butyl | Less bulky than methyl 3-({2-[4-(tert-butyl)phenoxy]propanoyl}amino)benzoate |
| Methyl 3-[[2-(4-butylphenoxy)acetyl]amino]benzoate | C20H23NO4 | Similar structure but different alkyl chain | Exhibits different solubility and binding properties |
| Methyl (2S)-2-amino-3-(3-[4-(benzyloxy]phenyl)propanoate | C21H25NO4 | Contains a benzyloxy group instead of phenoxy | Potentially different biological activity due to structural variation |
Research Findings and Future Directions
Further experimental studies are required to elucidate the specific biological activities of methyl 3-({2-[4-(tert-butyl)phenoxy]propanoyl}amino)benzoate. These studies could involve in vitro and in vivo tests to assess its potential therapeutic applications. Additionally, computational modeling and molecular docking studies could provide insights into its interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume